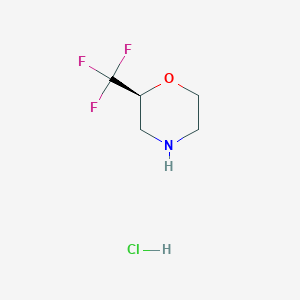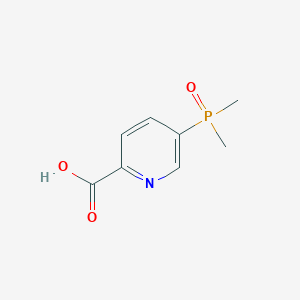
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione, also known as Menadione, is a synthetic compound that belongs to the class of 2-Methyl-1,4-naphthoquinones. Menadione is a vitamin K analog, which is used for various biochemical and physiological purposes.
Mécanisme D'action
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione acts as a pro-oxidant, which generates reactive oxygen species (ROS) in cells. The ROS generated by 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can induce apoptosis in cancer cells by damaging cellular components such as DNA, proteins, and lipids. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione also activates the Nrf2-ARE pathway, which induces the expression of antioxidant genes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST).
Biochemical and Physiological Effects:
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione also induces autophagy in cancer cells, which can lead to cell death. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been shown to increase the expression of antioxidant genes, such as HO-1 and GST, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has several advantages for lab experiments. It is readily available and can be easily synthesized. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been extensively studied, and its mechanism of action is well-understood. However, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has some limitations for lab experiments. It can generate ROS, which can damage cellular components and affect the results of experiments. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can induce autophagy, which can complicate the interpretation of experimental results.
Orientations Futures
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has several potential future directions. It can be further studied for its anti-cancer properties, and its mechanism of action can be further elucidated. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can also be studied for its anti-inflammatory properties, which can have therapeutic potential in various diseases. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can be further studied for its antioxidant properties, which can protect cells from oxidative stress. Additionally, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can be studied for its potential use in combination therapy with other drugs.
Méthodes De Synthèse
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with acetone in the presence of a base. The reaction yields 1-(3-methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione, which is then purified by recrystallization.
Applications De Recherche Scientifique
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has also been studied for its antioxidant properties, which can protect cells from oxidative stress. Moreover, 1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been shown to have anti-inflammatory properties, which can reduce inflammation in various diseases.
Propriétés
IUPAC Name |
1-(3-methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)7-8-17-9-10-18(16(20)15(17)19)14-6-4-5-13(3)11-14/h4-7,9-11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINDDBNEJLXJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2881756.png)

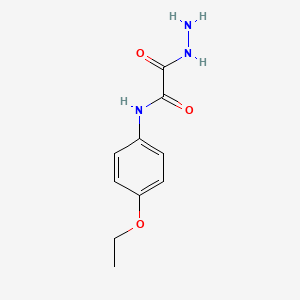
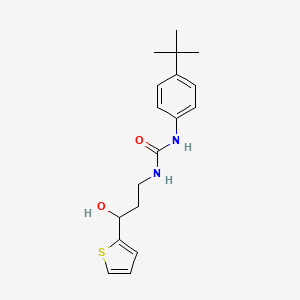
![N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2881761.png)
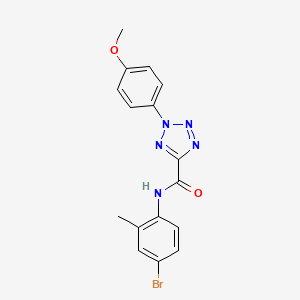
![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)

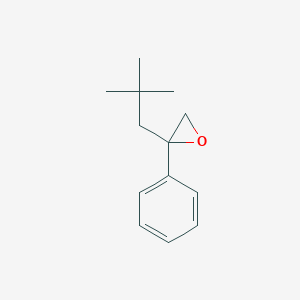

![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)
